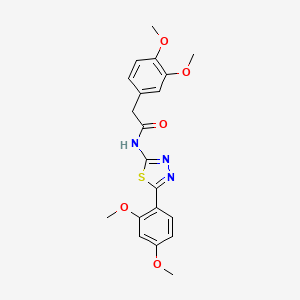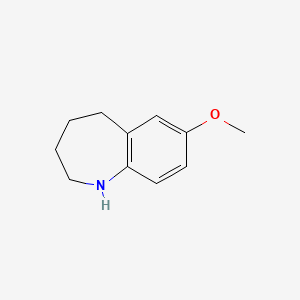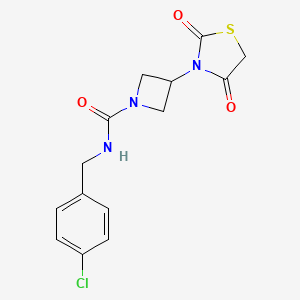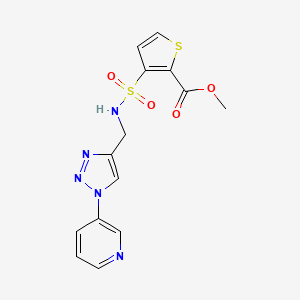![molecular formula C13H11ClN2O3 B2638539 1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone CAS No. 796084-57-6](/img/structure/B2638539.png)
1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with furan rings are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties . They are often involved in the synthesis of complex molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds with furan rings often involves condensation reactions . For example, a study describes the synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from the condensation reaction between furfural derived from sugarcane bagasse and thiourea .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FTIR, 1H-NMR, and 13C-NMR . X-ray crystallography can also be used to determine the three-dimensional structure of a molecule .Chemical Reactions Analysis
The chemical reactions involving furan compounds can be quite diverse. For instance, furfural can undergo selective hydrogenation to form 2,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods and confirmed by experimental data . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, and more .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone and its derivatives have been synthesized using microwave irradiation methods, which offer advantages like higher yields and environmentally friendly processes compared to conventional methods. These compounds have been tested for in vivo anti-inflammatory and in vitro antibacterial activities. Certain derivatives exhibited significant anti-inflammatory activity and potent antibacterial properties. The molecular docking results suggest potential for these compounds as templates for anti-inflammatory activity (Ravula et al., 2016).
Quantum Chemical Study on Heterocyclic Analogs
A quantum chemical study on derivatives of this compound, focusing on their intramolecular cyclization under the action of protic acids, has been conducted. This study helps in understanding the effect of modifications on the direction of cyclization, which is crucial for designing compounds with specific properties (Bykov & Preobrazhenskaya, 2008).
Synthesis and Electrophilic Substitution Reactions
Research has been conducted on synthesizing 2,5-Bis(furan-2-yl)-1H-imidazole, a structurally related compound, and studying its electrophilic substitution reactions. This work highlights the versatility and reactivity of such compounds, which can be crucial for developing new pharmaceuticals or materials (El’chaninov et al., 2017).
Development of Antitubercular Agents
Derivatives of this compound have been explored as potential antitubercular agents. These compounds, synthesized through specific condensation reactions, showed notable antibacterial, antifungal, and antitubercular activities (Bhoot et al., 2011).
Catalytic Synthesis and Antioxidant Activity
The catalytic synthesis of certain derivatives has been explored for their potential as antioxidants. These compounds showed promising in vitro antioxidant activity, supported by molecular docking, ADMET, QSAR, and bioactivity studies. This indicates their potential in pharmaceutical applications targeting oxidative stress-related diseases (Prabakaran et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWTSGLXDLNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)
![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)



![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)



![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)

![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)
